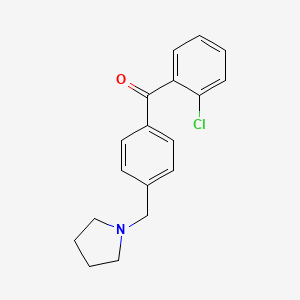

2-Chloro-4'-pyrrolidinomethyl benzophenone

Übersicht

Beschreibung

2-Chloro-4’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C18H18ClNO. It is a derivative of benzophenone, where the benzene ring is substituted with a chloro group and a pyrrolidinomethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2-chlorobenzoyl chloride with 4’-pyrrolidinomethylbenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4’-pyrrolidinomethyl benzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Photoinitiator in UV-Curable Systems

Photoinitiators are essential in UV-curable formulations, where they facilitate the curing of resins upon exposure to UV light. 2-Chloro-4'-pyrrolidinomethyl benzophenone is noted for its effectiveness in initiating the polymerization of acrylate systems. This capability is crucial for:

- Coatings : Used in protective coatings for surfaces requiring durability and resistance to environmental factors.

- Adhesives : Enhances bonding strength in adhesives used in various applications, including automotive and construction.

- Printing Inks : Provides rapid curing in ink formulations, allowing for high-speed printing processes.

Chemical Properties and Mechanism

The compound operates through a mechanism where it absorbs UV light and generates free radicals. These radicals initiate the polymerization of monomers present in the formulation. The efficiency of this compound as a photoinitiator can be influenced by:

- Concentration : Optimal concentrations ensure effective curing without excessive residual photoinitiator.

- Light Source : The wavelength of UV light plays a critical role in the activation of the compound.

Case Studies

- Industrial Coatings : A study demonstrated that incorporating this compound into a polyurethane coating formulation significantly improved hardness and chemical resistance compared to traditional solvent-based systems.

- Adhesive Formulations : Research indicated that adhesives cured with this compound exhibited enhanced shear strength and thermal stability, making them suitable for demanding applications such as electronic components.

- Printing Applications : In a comparative analysis of UV inks, those formulated with this compound showed faster curing times and better adhesion to substrates compared to inks using alternative photoinitiators.

Wirkmechanismus

The mechanism of action of 2-Chloro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal applications, it may inhibit the activity of enzymes involved in cell proliferation pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4’-methylbenzophenone

- 2-Chloro-4’-aminomethylbenzophenone

- 2-Chloro-4’-hydroxymethylbenzophenone

Uniqueness

2-Chloro-4’-pyrrolidinomethyl benzophenone is unique due to the presence of the pyrrolidinomethyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it a valuable lead compound in drug development .

Biologische Aktivität

2-Chloro-4'-pyrrolidinomethyl benzophenone is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of a chloro group and a pyrrolidinomethyl moiety, suggests potential biological activities that warrant thorough investigation. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO. The compound features a benzophenone backbone, which is known for its diverse reactivity and biological properties. The presence of the chloro group enhances electrophilicity, while the pyrrolidinomethyl group may contribute to its interaction with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 290.77 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Functional Groups | Chloro, Pyrrolidinomethyl |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on related benzophenone derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties due to structural similarities.

Anticancer Activity

The anticancer potential of benzophenone derivatives has gained attention in recent years. A study exploring the structure-activity relationship (SAR) of related compounds found that modifications at specific positions on the benzophenone ring can significantly enhance cytotoxicity against cancer cell lines. This indicates that this compound may also exhibit anticancer properties, although specific studies on this compound are still limited .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors. Similar compounds have been shown to act as enzyme inhibitors or modulators, potentially affecting pathways involved in cell proliferation or apoptosis . The binding affinity and selectivity for these targets would depend on the compound's structural features.

Case Studies

- Inhibition of Nitric Oxide Synthase (nNOS) : A related study demonstrated that certain benzophenone derivatives could selectively inhibit nNOS, which is crucial for preventing neurodegenerative conditions . If this compound exhibits similar inhibition, it could be explored for therapeutic applications in neurological disorders.

- Thyroid Disruption : Benzophenones have been studied for their potential as endocrine disruptors. High-throughput screening has identified several benzophenones that inhibit thyroid peroxidase (TPO), a critical enzyme in thyroid hormone synthesis . Investigating whether this compound affects TPO could provide insights into its safety profile and biological implications.

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c19-17-6-2-1-5-16(17)18(21)15-9-7-14(8-10-15)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZCZLHRQATHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642755 | |

| Record name | (2-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-61-9 | |

| Record name | (2-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.